molecular formula C14H18N2O2S2 B2596289 (2-(Methylthio)pyridin-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1396558-71-6

(2-(Methylthio)pyridin-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No. B2596289
M. Wt: 310.43
InChI Key: LYSAAHRYQUYIRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(Methylthio)pyridin-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a spirocyclic compound that contains a pyridine ring, a thioether group, and a spirocyclic amine. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Scientific Research Applications

Antiviral Applications

Research on spirothiazolidinone derivatives has demonstrated significant potential in the development of antiviral agents. A series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides were synthesized and evaluated for their activity against influenza A/H3N2 virus and human coronavirus 229E. Compounds exhibited potent antiviral activities with low EC50 values, indicating the versatility of the spirothiazolidinone scaffold in generating new classes of antiviral molecules (Apaydın et al., 2021); (Apaydın et al., 2020).

Anticancer and Antidiabetic Applications

Spirothiazolidines and their analogs have also been explored for their anticancer and antidiabetic potentials. Novel compounds synthesized from 4-(4-Aminophenyl)-1-thia-4-azaspiro[4.5]decan-3-one showed significant activity against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Moreover, some compounds demonstrated higher therapeutic indices for alpha-amylase and alpha-glucosidase inhibitors compared to the control, highlighting their potential in antidiabetic drug development (Flefel et al., 2019).

Organocatalytic Syntheses

The synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity through an enantioselective organocatalytic approach was reported. This method provides a rapid synthesis avenue for spirooxindole derivatives, which are of significant interest due to their biological activities. The high stereo- and regioselectivity of the synthesis process opens new pathways in medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).

Novel Synthetic Methodologies

Investigations into the synthesis of bis-spiropyrrolidines via sequential interrupted and completed (3 + 2) cycloadditions revealed the potential of generating multiple chiral centers with full regio- and diastereoselectivity. This synthetic strategy enables the production of both enantiomeric series of spiro compounds using the same catalytic system, demonstrating the method's versatility in creating complex molecular architectures with potential medicinal chemistry applications (Conde et al., 2015).

properties

IUPAC Name

(2-methylsulfanylpyridin-3-yl)-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S2/c1-19-12-11(3-2-6-15-12)13(17)16-7-4-14(5-8-16)18-9-10-20-14/h2-3,6H,4-5,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSAAHRYQUYIRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC3(CC2)OCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Methylthio)pyridin-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

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